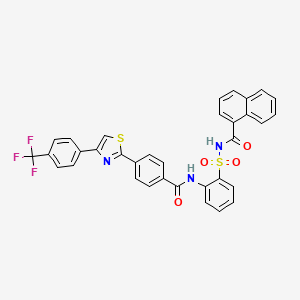
N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[[4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoyl]amino]phenyl]sulfonylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22F3N3O4S2/c35-34(36,37)25-18-16-22(17-19-25)29-20-45-33(39-29)24-14-12-23(13-15-24)31(41)38-28-10-3-4-11-30(28)46(43,44)40-32(42)27-9-5-7-21-6-1-2-8-26(21)27/h1-20H,(H,38,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKWHMXRCVPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NS(=O)(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=NC(=CS5)C6=CC=C(C=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group, a thiazole moiety, and a naphthamide backbone, which are critical for its biological activity. The molecular formula is , and its molecular weight is approximately 453.51 g/mol.
Research indicates that compounds with similar structures often act as inhibitors of various kinases, particularly those involved in tumor growth and progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to growth and survival. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.
- Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, the compound may induce cell cycle arrest, particularly in cancerous cells.
- Apoptosis Induction : Evidence suggests that such compounds can activate apoptotic pathways through the phosphorylation of proteins involved in programmed cell death.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Kinase Inhibition | Demonstrated potent inhibition of c-KIT kinase with IC50 values in the low nanomolar range. |
| Study 2 | Antitumor Activity | Showed significant reduction in tumor size in xenograft models of gastrointestinal stromal tumors (GIST). |
| Study 3 | Apoptosis Induction | Induced apoptosis in cancer cell lines through activation of caspase pathways. |
| Study 4 | Cell Cycle Arrest | Caused G1 phase arrest in treated cancer cells, leading to reduced proliferation rates. |
Case Studies
- Case Study on c-KIT Inhibition :
- In Vivo Efficacy :
- Mechanistic Insights :
科学研究应用
The compound exhibits a range of biological activities, primarily due to its structural components, which include thiazole and naphthalene moieties. These features contribute to its interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide exhibit anticancer properties. For instance, derivatives containing thiazole units have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study involving thiazole derivatives showed promising results against multiple cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.
Enzyme Inhibition
The compound has been identified as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain and inflammatory pathways, suggesting that this compound could be beneficial in developing new analgesics .
Mechanism:
Inhibition of sEH can lead to increased levels of anti-inflammatory epoxyeicosanoids, while FAAH inhibition may enhance the effects of endocannabinoids, contributing to pain relief without the side effects associated with traditional analgesics.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and may improve binding affinity to targets |
| Thiazole moiety | Contributes to enzyme inhibition and anticancer activity |
| Naphthalene backbone | Provides structural stability and may influence pharmacokinetics |
Modifications to these structural features can lead to variations in potency and selectivity against specific biological targets, highlighting the importance of SAR studies in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


